

Gadoquatrane: A Comparative Analysis of a Novel High-Relaxivity MRI Contrast Agent

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Compound of Interest

Compound Name: *Gadoquatrane*

Cat. No.: *B12659558*

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For Researchers, Scientists, and Drug Development Professionals: An objective comparison of **Gadoquatrane**'s imaging performance against other gadolinium-based contrast agents (GBCAs), supported by preclinical and clinical data.

Gadoquatrane is a next-generation, investigational macrocyclic, tetrameric gadolinium-based contrast agent designed for use in contrast-enhanced magnetic resonance imaging (MRI).^{[1][2]} Its distinctive molecular structure results in high stability and high relaxivity, which allows for a substantial reduction in the gadolinium dose required for effective imaging compared to conventional GBCAs.^{[2][3]} This guide provides a comprehensive comparison of **Gadoquatrane**'s performance with established alternatives, presenting key experimental data and methodologies.

Quantitative Data Comparison

The following tables summarize the key performance indicators of **Gadoquatrane** in comparison to other widely used macrocyclic GBCAs.

Parameter	Gadoquatran	Gadobutrol	Gadoterate Meglumine	Gadoteridol	Notes
Structure	Tetrameric, Macrocyclic	Monomeric, Macrocyclic	Monomeric, Macrocyclic	Monomeric, Macrocyclic	Gadoquatran's tetrameric structure contributes to its high relaxivity. [4]
r1-Relaxivity (in human plasma, 37°C)	11.8 mM ⁻¹ s ⁻¹ (per Gd) at 1.41 T; 10.5 mM ⁻¹ s ⁻¹ (per Gd) at 3.0 T	Approx. 2-3 fold lower than Gadoquatran e per Gd-dose	Not specified	Approx. 8-fold lower than Gadoquatran e per molecule	r1-relaxivity is a measure of the agent's ability to enhance the signal in MRI.
Molecular Relaxivity (in human plasma, 37°C)	47.2 mM ⁻¹ s ⁻¹ (per molecule) at 1.41 T; 41.9 mM ⁻¹ s ⁻¹ (per molecule) at 3.0 T	Approx. 8-fold lower than Gadoquatran e	Not specified	Not specified	Per-molecule relaxivity highlights the efficiency of the Gadoquatran e structure.
Standard Clinical Dose (Gadolinium)	0.04 mmol Gd/kg body weight (investigational)	0.1 mmol Gd/kg body weight	0.1 mmol Gd/kg body weight	0.1 mmol Gd/kg body weight	Gadoquatran e demonstrates efficacy at a 60% lower gadolinium dose.
Protein Binding	Negligible	Not specified	Not specified	Not specified	Low protein binding contributes to a predictable pharmacokinetic profile.

Pharmacokinetics	Fast extracellular distribution and renal elimination, comparable to gadobutrol	Similar to Gadoquatran e	Not specified	Not specified	The pharmacokinetic profile is consistent with other extracellular GBCAs.
Osmolality	Iso-osmolar to blood	Not specified	Not specified	Not specified	Iso-osmolality can contribute to better patient tolerance.

Preclinical Imaging Performance

In a rat glioblastoma model, **Gadoquatran** demonstrated superior contrast enhancement compared to established agents.

Comparison	Gadoquatran Dose	Comparator Agent & Dose	Outcome
vs. Gadobutrol	0.1 mmol Gd/kg	Gadobutrol @ 0.1 mmol Gd/kg	Significantly improved contrast enhancement.
vs. Gadoterate Meglumine	0.025 mmol Gd/kg	Gadoterate Meglumine @ 0.1 mmol Gd/kg	Similar contrast enhancement with a 75% lower Gd dose.

Clinical Trial Highlights: The QUANTI Program

The Phase III QUANTI clinical development program evaluated the efficacy and safety of **Gadoquatran** at a dose of 0.04 mmol Gd/kg body weight across a broad range of indications in adults and children.

- **Primary Endpoints Met:** The studies successfully met their primary endpoints, demonstrating non-inferior diagnostic efficacy of **Gadoquatrane** compared to macrocyclic GBCAs (gadobutrol, gadoterate meglumine, gadoteric acid, gadoteridol) administered at a standard dose of 0.1 mmol Gd/kg.
- **Dose Reduction:** A key finding was the ability to achieve comparable diagnostic imaging with a 60% lower gadolinium dose.
- **Broad Indications:** The program included studies focused on the central nervous system (QUANTI CNS) and other body regions (QUANTI OBR), covering areas such as the head and neck, thorax, abdomen, pelvis, and extremities, as well as magnetic resonance angiography (MRA).
- **Pediatric Data:** The QUANTI Pediatric study indicated that the pharmacokinetic behavior of **Gadoquatrane** in children is similar to that in adults.
- **Safety Profile:** The safety profile of **Gadoquatrane** was found to be consistent with that of other macrocyclic GBCAs, with no new safety signals observed.

Experimental Protocols

Preclinical Glioblastoma Model (Rat)

A preclinical study utilized a rat glioblastoma model to assess the in-vivo imaging performance of **Gadoquatrane**.

- **Animal Model:** Rats with induced glioblastoma (GS9L).
- **Imaging:** MRI was performed to evaluate the tumor-to-brain contrast.
- **Contrast Agents and Dosing:**
 - **Gadoquatrane** was compared intra-individually with gadobutrol at a dose of 0.1 mmol Gd/kg body weight.
 - **Gadoquatrane** at 0.025 mmol Gd/kg was compared with gadoterate meglumine at 0.1 mmol Gd/kg.

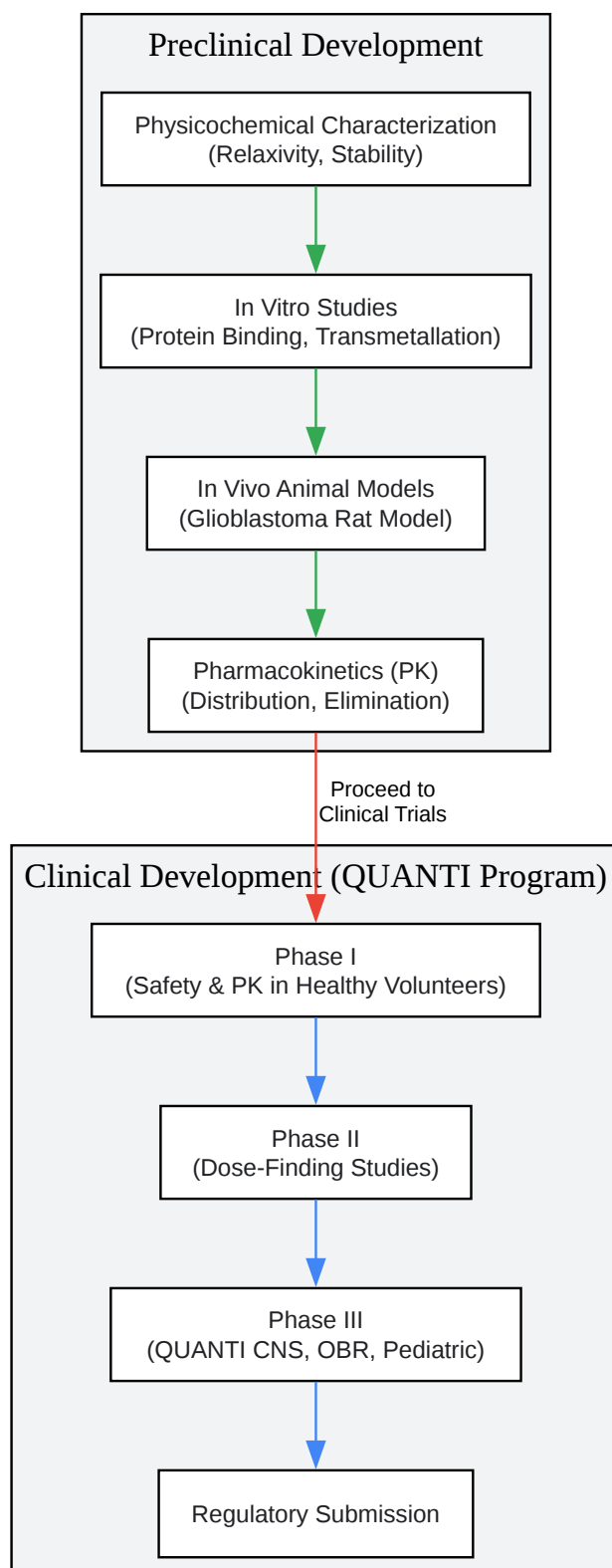
- **Image Analysis:** The contrast-to-noise ratio (CNR) between the tumor and surrounding brain tissue was calculated to quantify enhancement. Regions of interest (ROIs) were placed in the tumor, contralateral brain tissue, and in the air to measure signal intensity and noise.

Phase III Clinical Trial Program (QUANTI)

The QUANTI program consisted of multinational, prospective, double-blind, crossover Phase III studies.

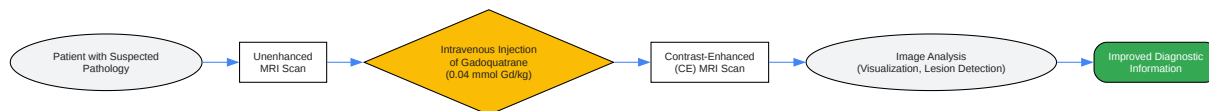
- **Study Design:** The studies (QUANTI CNS and QUANTI OBR) were designed to evaluate the efficacy and safety of **Gadoquatrane**. Patients underwent MRI scans with both **Gadoquatrane** (at 0.04 mmol Gd/kg) and a comparator macrocyclic GBCA (at 0.1 mmol Gd/kg). The order of the contrast agents was randomized.
- **Primary Efficacy Endpoints:** The primary endpoints assessed visualization parameters, including contrast enhancement, lesion delineation, and morphology, based on a blinded independent central read.
- **Secondary Efficacy Endpoints:** These included the sensitivity and specificity for lesion detection or exclusion.
- **Comparisons:** The primary comparison was the non-inferiority of **Gadoquatrane** to the standard-dose comparators. A comparison to unenhanced MRI scans was also performed to demonstrate the superiority of contrast-enhanced imaging.
- **Pediatric Study:** The QUANTI Pediatric study focused on the pharmacokinetics and safety of **Gadoquatrane** in children from birth to < 18 years of age.

Visualized Workflows and Pathways



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Caption: **Gadoquatrane**'s development from preclinical evaluation to clinical trials.



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Caption: Clinical workflow for contrast-enhanced MRI using **Gadoquatrane**.

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References

- 1. Bayer's investigational MRI contrast agent gadoquatrane meets primary and main secondary endpoints in pivotal Phase III studies [bayer.com]
- 2. Positive results from Phase III study for Bayer's investigational contrast agent gadoquatrane [bayer.com]
- 3. Disclaimer | Bayer Radiology [radiology.bayer.com]
- 4. Preclinical Profile of Gadoquatrane: A Novel Tetrameric, Macrocyclic High Relaxivity Gadolinium-Based Contrast Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
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